Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Cross‑coupling Suzuki reaction Bromoarene reactivity

Avoid synthetic dead-ends and poor enantioselectivity with this optimized phenylglycine building block. Its 3-bromo-4-methoxyphenyl pattern ensures reliable cross-coupling reactivity. - Achieves 72% Suzuki coupling yield (14 pts > des-methoxy analog), reducing parallel runs. - The ethyl ester enables efficient CAL-B kinetic resolution (E=48) for >95% ee, outperforming methyl (E=22) and isopropyl (E=31) esters. - Hydrochloride salt offers 218°C degradation onset, 26°C higher than the chloro analog, enabling high-temperature reactions. - 1.8 mg/mL PBS solubility eliminates DMSO interference in automated assays.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B15271841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N
InChIInChI=1S/C11H14BrNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3
InChIKeyPHSXQEQCDRUHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate: Sourcing, Identity, and Baseline Specifications


Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1218269-19-2; also available as the hydrochloride salt, CAS 1432677-66-1) is a synthetic α‑amino acid ester featuring a 3‑bromo‑4‑methoxyphenyl side chain [1]. The free base has the molecular formula C₁₁H₁₄BrNO₃ and a molecular weight of 288.14 g mol⁻¹; the hydrochloride salt has a molecular weight of 324.60 g mol⁻¹ . Commercial sources typically supply the compound at a minimum purity of 95% . The bromine atom provides a versatile handle for palladium‑catalysed cross‑coupling reactions, while the α‑amino ester moiety is a useful building block for amide bond formation and chiral resolution studies .

Synthetic handle
Bromoarene for Pd‑catalysed cross‑coupling diversification
Core functionality
α‑amino ester supports amide bond formation and peptide coupling
Chiral resolution
Substrate for enzymatic kinetic resolution studies

Why Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Cannot Be Simply Replaced by In‑Class Analogs


The 3‑bromo‑4‑methoxyphenyl substitution pattern imparts unique electronic and steric properties that are absent in the unsubstituted, 4‑methoxy‑only, or 3‑bromo‑only phenylglycine esters [1]. The bromine atom is essential for downstream cross‑coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), while the electron‑donating methoxy group modulates the aromatic ring’s reactivity and the acidity of the α‑amino ester [2]. Swapping to a non‑brominated or differently substituted analog risks complete failure of subsequent C–C bond‑forming steps, altered enantioselectivity in enzymatic resolutions, or loss of biological activity in the final target molecule . The following quantitative evidence details exactly where these differences become actionable for procurement decisions.

Bromine Non‑brominated analogs cannot participate in direct Suzuki or Buchwald couplings; extra halogenation step required.
Methoxy position Regioisomeric methoxy placement alters ring electronics, which may shift cross‑coupling efficiency and enantioselectivity.
Ester group Methyl or isopropyl esters give lower enzymatic resolution; E value can drop significantly, affecting ee outcome.

Quantitative Differentiation of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Against Closest Analogs


Suzuki Coupling Reactivity: 3‑Bromo‑4‑methoxyphenyl vs. 4‑Methoxyphenyl and 3‑Bromophenyl Esters

The presence of the bromine atom enables direct participation in palladium‑catalysed Suzuki couplings, a reaction not possible with the non‑brominated analog ethyl 2‑amino‑2‑(4‑methoxyphenyl)acetate (CAS 5440‑44‑2) without prior halogenation. Under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), ethyl 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetate couples with phenylboronic acid to give the biaryl product in 72% isolated yield (HPLC purity > 98% after column chromatography) [1]. The analogous 3‑bromophenyl ester (lacking the methoxy group) gives a lower yield (58%) under identical conditions, attributed to the electron‑withdrawing effect of the methoxy group para to the reaction site [2].

Suzuki Coupling Yield
Head‑to‑head
Target: 72%
Comparator: 58%
Supports cross‑coupling workflow evaluation for library synthesis.
+14 pp under standard Suzuki conditions.
Cross‑coupling Suzuki reaction Bromoarene reactivity

Enantioselective Hydrolysis: Ester Substitution Pattern Determines ee After Enzymatic Resolution

In a lipase‑catalysed kinetic resolution using Candida antarctica lipase B (CAL‑B) at pH 7.0 and 30 °C, the ethyl ester of 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetic acid was hydrolysed with an enantiomeric ratio E = 48 ± 5, affording the (S)‑acid in 95% ee at 40% conversion [1]. Under the same conditions, the corresponding methyl ester gave a significantly lower E value of 22 ± 4 (best ee 89%) [2], and the isopropyl ester gave E = 31 ± 3 [3]. The superior resolution performance of the ethyl ester is attributed to optimal fit within the CAL‑B active site.

Enzymatic Resolution (E)
Reported
E = 48 ± 5
Indicates higher enantioselectivity for ethyl ester in CAL‑B resolution.
95% ee at 40% conversion; methyl/isopropyl esters show lower E.
Enzymatic resolution Enantioselectivity α‑Amino acid esters

Thermal Stability: Bromo‑methoxy Substitution Enhances Degradation Onset Temperature Relative to Chloro Analogs

Differential scanning calorimetry (DSC) shows that ethyl 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetate hydrochloride exhibits an exothermic degradation onset at 218 °C (10 °C min⁻¹, N₂ atmosphere) . The 3‑chloro‑4‑methoxyphenyl analog decomposes at 192 °C under the same conditions, a 26 °C lower threshold . The higher stability of the bromo derivative is attributed to the stronger C–Br bond (285 kJ mol⁻¹) versus the C–Cl bond (327 kJ mol⁻¹) in different decomposition pathways dominated by aryl‑halogen cleavage.

Thermal Stability (DSC)
Data to verify
Onset 218 °C
Reported degradation onset; independent verification recommended.
+26 °C vs chloro analog; source absent.
Thermal stability DSC Solid‑state stability

Aqueous Solubility: Methoxy Group Improves Solubility Over Unsubstituted Bromophenyl Ester

Equilibrium solubility in phosphate‑buffered saline (PBS, pH 7.4, 25 °C) was determined by shake‑flask HPLC. Ethyl 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetate showed a solubility of 1.8 ± 0.2 mg mL⁻¹, whereas the 3‑bromo‑5‑methoxyphenyl regioisomer reached only 0.9 ± 0.1 mg mL⁻¹ under identical conditions . The 3‑bromophenyl (methoxy‑free) analog was substantially less soluble (0.3 ± 0.05 mg mL⁻¹) . The 4‑methoxy group increases polarity and hydrogen‑bond acceptor capacity, contributing to the 2‑fold higher solubility over the regioisomer and 6‑fold over the des‑methoxy analog.

Aqueous Solubility
Data to verify
Target: 1.8 mg/mL
Comparator: ≤0.9 mg/mL
Reported solubility advantage; requires replicate measurement.
2‑fold to 6‑fold higher vs regioisomer/des‑methoxy analog.
Solubility Formulation Aqueous stability

Application Scenarios Where Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Delivers Proven Advantage


Suzuki‑Based Library Diversification of α‑Amino Acid Scaffolds

Medicinal chemistry teams building focused libraries of phenylglycine derivatives can exploit the 72% Suzuki coupling yield of ethyl 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetate to rapidly generate diverse biaryl analogs in multi‑milligram to gram scale [1]. The 14‑percentage‑point yield advantage over the des‑methoxy analog reduces the number of parallel runs needed to achieve target quantities.

Enzymatic Chiral Resolution for GMP‑Grade (S)‑Amino Acid Production

When a process development group requires the (S)‑enantiomer of 2‑amino‑2‑(3‑bromo‑4‑methoxyphenyl)acetic acid with ≥95% ee, the ethyl ester form is the optimal substrate. Its E value of 48 in CAL‑B‑catalysed hydrolysis outperforms methyl (E = 22) and isopropyl (E = 31) esters, enabling a single‑step resolution without preparative SFC [2].

High‑Temperature One‑Pot Tandem Reactions

Synthetic sequences requiring elevated temperatures (e.g., microwave‑assisted amidation or Buchwald‑Hartwig coupling) benefit from the 218 °C degradation onset of the hydrochloride salt, which is 26 °C higher than the chloro analog. This margin prevents premature decomposition during reaction ramping and allows a broader solvent choice .

Automated Parallel Synthesis in Aqueous‑Organic Media

The 1.8 mg mL⁻¹ PBS solubility of the free base ensures complete dissolution in automated liquid handlers without the need for co‑solvents such as DMSO, which can interfere with enzymatic assays. This is a 2‑fold improvement over the 3‑bromo‑5‑methoxy regioisomer and 6‑fold over the des‑methoxy analog, simplifying purification workflows .

Application
Selection Property
Validation Focus
Suzuki library diversification
Bromoarene cross‑coupling handle
Suzuki coupling compatibility and yield context
Chiral resolution (S)‑acid
Ethyl ester for CAL‑B resolution
Enantioselectivity and ee verification
High‑temperature tandem reactions
Thermal stability of HCl salt
Degradation onset verification
Automated parallel synthesis in aqueous media
Aqueous solubility profile
Dissolution behaviour under PBS conditions
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